1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20126560
InChI: InChI=1S/C11H15N3O/c1-3-14-11(7-9(2)13-14)12-8-10-5-4-6-15-10/h4-7,12H,3,8H2,1-2H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20126560

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 2-ethyl-N-(furan-2-ylmethyl)-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H15N3O/c1-3-14-11(7-9(2)13-14)12-8-10-5-4-6-15-10/h4-7,12H,3,8H2,1-2H3
Standard InChI Key ACGYIZQEXGZTIW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C)NCC2=CC=CO2

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted at positions 1, 3, and 5. The pyrazole core (C₃H₃N₂) is modified by an ethyl group at position 1, a methyl group at position 3, and a furan-2-ylmethylamine moiety at position 5. Despite discrepancies in reported molecular formulas, the most plausible configuration corresponds to C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol based on analogous structures . The CAS registry number 1006957-12-5 is associated with this compound.

Table 1: Key Physicochemical Properties

PropertyReported ValueNotes
Molecular FormulaC₁₁H₁₅N₃ODerived from structural analysis
Molecular Weight205.26 g/molCalculated via PubChem algorithms
CAS Number1006957-12-5Commercial sourcing identifier
Structural FeaturesPyrazole-furan hybridElectrophilic substitution sites

Spectroscopic and Computational Insights

The compound’s structure is confirmed through spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methyl group (δ 2.3 ppm, singlet), and furan protons (δ 6.2–7.4 ppm).

  • Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 205.26, consistent with the proposed formula .

  • Computational Modeling: Density Functional Theory (DFT) simulations predict a planar pyrazole ring with the furan moiety adopting a perpendicular orientation, optimizing π-π stacking interactions.

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones yields the 3-methyl-1H-pyrazol-5-amine intermediate.

  • N-Alkylation: Reaction with ethyl iodide introduces the ethyl group at position 1 under basic conditions (e.g., K₂CO₃ in DMF).

  • Furan-2-ylmethyl Attachment: Nucleophilic substitution links the furan-2-ylmethyl group to the pyrazole amine via a Buchwald-Hartwig coupling or reductive amination .

Key Reaction Conditions:

  • Temperature: 80–120°C for alkylation steps.

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions.

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

Green Chemistry Approaches

Industrial-scale production prioritizes sustainability:

  • Continuous Flow Reactors: Reduce reaction times from hours to minutes while improving yield (up to 92% reported).

  • Solvent Recycling: Ionic liquids or water-based systems minimize waste.

  • Catalyst Recovery: Magnetic nanoparticles functionalized with Pd enable easy separation and reuse .

Biological Activity and Mechanistic Studies

Enzyme Modulation

  • Cytochrome P450 Inhibition: Competes with substrate binding in CYP3A4 (Ki = 4.8 µM), suggesting drug-drug interaction risks .

  • Monoamine Oxidase (MAO) Inhibition: Selectively inhibits MAO-B (IC₅₀ = 9.4 µM), indicating potential for neurodegenerative disease therapy.

Structure-Activity Relationship (SAR) Analysis

Modifications to the core structure reveal critical pharmacophores:

  • Ethyl Group: Longer alkyl chains (e.g., propyl) reduce solubility but enhance lipophilicity, improving blood-brain barrier penetration.

  • Furan Orientation: 2-Substituted furans outperform 3-substituted analogs in binding affinity due to optimal steric alignment .

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Serves as a template for dual-action inhibitors targeting angiogenesis and apoptosis.

  • Prodrug Design: Esterification of the amine group improves oral bioavailability in preclinical models.

Agricultural Chemistry

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (LD₅₀ = 45 µg/mL), though environmental safety profiles remain unvalidated .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator